3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a highly stable, atom-economical neopentyl glycol boronic ester utilized for the transfer of the 3-cyanophenyl motif in Suzuki-Miyaura cross-coupling reactions. Featuring a 5,5-dimethyl-1,3,2-dioxaborinane ring, this reagent is specifically engineered to overcome the stoichiometric inconsistencies of free boronic acids while offering distinct kinetic advantages over ubiquitous pinacol (BPin) esters. It is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials where precise stoichiometry, high reactivity under mild or base-free conditions, and robust shelf-stability are required for scalable manufacturing [1].
Substituting this neopentyl glycol ester with the generic 3-cyanophenylboronic acid introduces severe process variability due to the free acid's propensity to undergo spontaneous dehydration into boroxines, which distorts active reagent stoichiometry and complicates precise mass dosing in large-scale synthesis [1]. Conversely, substituting with the 3-cyanophenyl pinacol (BPin) ester resolves the stability issue but significantly depresses the transmetalation rate—often requiring harsher conditions or extended reaction times to achieve comparable yields [2]. Furthermore, the BPin ester carries higher molecular mass, reducing overall atom economy. Procuring the neopentyl glycol ester ensures a predictable monomeric state while maintaining superior transmetalation kinetics, directly impacting cycle times and catalyst turnover in sensitive coupling protocols.
In base-free or mild Suzuki-Miyaura protocols, the transmetalation step is often rate-limiting. Studies on the transmetalation of neutral boronic esters with Ar-Pd-OH complexes demonstrate that neopentyl glycol esters undergo transmetalation substantially faster than their pinacol (BPin) counterparts. Specifically, class-level data shows the neopentyl glycol ester achieves complete transmetalation in under 2 minutes, whereas the equivalent pinacol ester requires approximately 1.5 hours [1].
| Evidence Dimension | Transmetalation completion time |
| Target Compound Data | < 2 minutes |
| Comparator Or Baseline | Pinacol (BPin) ester (~1.5 hours) |
| Quantified Difference | >45-fold acceleration in transmetalation rate |
| Conditions | Base-free transmetalation with Ar-Pd-OH complexes |
Accelerated transmetalation reduces overall batch cycle times and minimizes the risk of catalyst deactivation or substrate degradation in sensitive syntheses.
Free boronic acids are notorious for undergoing spontaneous, variable dehydration to form boroxine trimers, which distorts the active molar mass. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is locked in a stable monomeric ester form, eliminating the mass equivalence error typical of handling free 3-cyanophenylboronic acid under ambient process conditions [1].
| Evidence Dimension | Monomeric purity and mass equivalence error |
| Target Compound Data | 100% stable monomeric ester (0% mass error) |
| Comparator Or Baseline | Free 3-cyanophenylboronic acid (variable mass error due to boroxine mixtures) |
| Quantified Difference | Elimination of stoichiometric variability |
| Conditions | Ambient storage and standard mass-based dosing |
Ensures exact molar equivalents are added to catalytic reactions, preventing yield fluctuations and eliminating the need for pre-reaction assaying or azeotropic drying.
For large-scale procurement, mass efficiency directly impacts cost and waste generation. 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a molecular weight of 215.06 g/mol, compared to 229.09 g/mol for the ubiquitous 3-cyanophenylboronic acid pinacol ester . This represents a ~6.1% reduction in reagent mass required per mole of active 3-cyanophenyl group transferred, improving the Process Mass Intensity (PMI) of the coupling step.
| Evidence Dimension | Molecular weight and reagent mass efficiency |
| Target Compound Data | 215.06 g/mol |
| Comparator Or Baseline | 3-Cyanophenylboronic acid pinacol ester (229.09 g/mol) |
| Quantified Difference | 6.1% reduction in required raw material mass per mole |
| Conditions | Procurement and mass balance calculations for multi-kilogram scale-up |
Reduces raw material mass requirements and minimizes the organic waste footprint generated by the cleaved diol byproduct during large-scale manufacturing.
In specialized anhydrous Suzuki-Miyaura couplings—often required for water-sensitive electrophiles—pinacol esters can exhibit sluggish reactivity, and free boronic acids suffer from poor solubility. Neopentyl glycol boronic esters provide an optimal balance, achieving up to 100x faster transmetalation rates compared to the least reactive pinacol esters in specialized conditions, driven by their unique steric profile [1].
| Evidence Dimension | Relative reaction rate in specialized/anhydrous conditions |
| Target Compound Data | Optimal balance of stability and high reactivity (up to 100x faster) |
| Comparator Or Baseline | Pinacol esters (least reactive, sluggish kinetics) |
| Quantified Difference | Up to 100-fold rate acceleration |
| Conditions | Anhydrous Suzuki-Miyaura couplings or specialized base environments |
Enables the use of milder, anhydrous reaction conditions that would otherwise fail or stall with conventional boron sources, expanding the accessible chemical space for sensitive substrates.
In the synthesis of base-sensitive pharmaceutical intermediates, the use of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile allows for rapid transmetalation without the need for harsh inorganic bases. Its superior kinetics compared to BPin esters ensure high yields while preventing base-catalyzed side reactions such as epimerization or degradation of sensitive functional groups [1].
The compound's resistance to boroxine formation guarantees precise stoichiometric dosing, making it an ideal candidate for automated liquid or solid dispensing systems in high-throughput medicinal chemistry. Unlike the free boronic acid, which suffers from unpredictable monomer/trimer ratios, this neopentyl ester ensures reproducible well-to-well reaction outcomes[2].
For the industrial scale-up of cyanobiphenyl-containing advanced materials (e.g., liquid crystals or OLED precursors), the improved atom economy and highly crystalline nature of the neopentyl glycol ester provide tangible cost and handling benefits. The lower molecular weight relative to the pinacol ester reduces both the mass of raw material required and the volume of diol byproduct generated.
Irritant